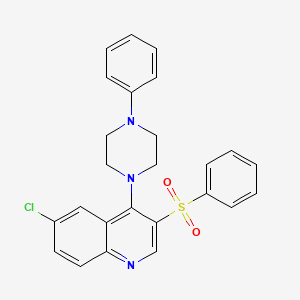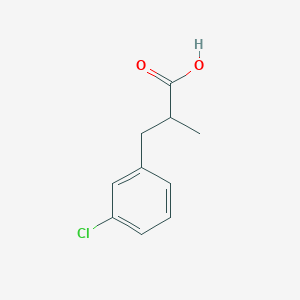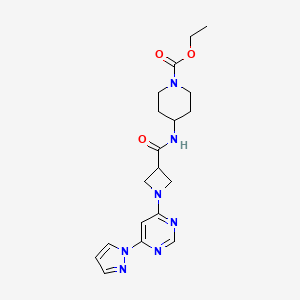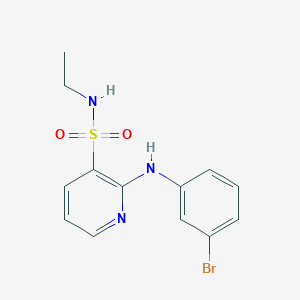
4-(methylthio)-N-(4-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(methylthio)-N-(4-sulfamoylphenyl)benzamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, -SO2NH2, attached to an organic radical . They are known for their wide range of medicinal applications, particularly as antibiotics .
Chemical Reactions Analysis
Sulfonamides, including “this compound”, could potentially undergo a variety of chemical reactions. For instance, they can participate in Suzuki coupling reactions .Aplicaciones Científicas De Investigación
Photoinitiated Polymerization
A study by Wrzyszczyński et al. (2000) explored sulfur-containing carboxylic acids (SCCA) as electron donors in photoinduced free-radical polymerizations, noting the importance of the structural proximity to sulfur atoms for the efficiency of photopolymerization processes. This research highlights the potential use of compounds like 4-(methylthio)-N-(4-sulfamoylphenyl)benzamide in developing advanced polymer materials with specific properties through photoinitiated polymerization mechanisms Wrzyszczyński et al., 2000.
Inhibition of Carbonic Anhydrase
Ramazan Ulus et al. (2013) synthesized novel acridine sulfonamide compounds starting from 4-amino-N-(4-sulfamoylphenyl)benzamide, investigating their inhibitory activity against cytosolic carbonic anhydrase isoforms. These findings demonstrate the compound's utility in medicinal chemistry, particularly in designing inhibitors for specific enzymes involved in various physiological and pathological processes Ulus et al., 2013.
Antimicrobial Surface Coating Additives
El‐Wahab et al. (2020) reported on the synthesis of a sulphonamide ligand (Schiff base) and its Cu metal complex, incorporating them into polyurethane formulations for surface coating applications. The study found these additives to exhibit good flame retardant and antimicrobial properties, suggesting a novel application of sulfonamide compounds in enhancing material safety and longevity El‐Wahab et al., 2020.
Metal Ion Adsorption
Ravikumar et al. (2011) synthesized aromatic polyamides and polythioamides with pendent chlorobenzylidine rings for heavy metal ion adsorption from aqueous solutions. Their work underscores the potential of sulfonamide-based polymers in environmental applications, particularly in treating water contaminated with heavy metals Ravikumar et al., 2011.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “4-(methylthio)-N-(4-sulfamoylphenyl)benzamide” could potentially include further exploration of its synthesis, properties, and potential applications. Given the medicinal importance of sulfonamides, it could be interesting to explore its potential as a pharmaceutical compound .
Propiedades
IUPAC Name |
4-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-20-12-6-2-10(3-7-12)14(17)16-11-4-8-13(9-5-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITDGZVMAMFEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)



![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)
![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)



![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)

